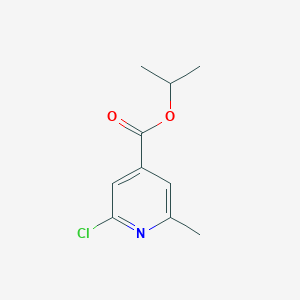

2-chloro-6-methylisonicotinic acid isopropyl ester

Description

Properties

IUPAC Name |

propan-2-yl 2-chloro-6-methylpyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-6(2)14-10(13)8-4-7(3)12-9(11)5-8/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWLNCMUINXQTCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)Cl)C(=O)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Esterification Under Acidic Conditions

The acid chloride is refluxed with excess isopropanol in anhydrous conditions, producing the ester and hydrochloric acid as a byproduct. This method, derived from Patent US2901488A, requires no additional catalysts and achieves near-quantitative yields. A typical procedure involves:

-

Molar Ratio : 1:3 (acid chloride to isopropanol)

-

Reaction Time : 3–4 hours at reflux (82°C for isopropanol)

-

Workup : Neutralization with sodium bicarbonate, followed by extraction with ethyl acetate and vacuum distillation.

Catalytic Esterification

Alternative protocols employ Lewis acids (e.g., sulfuric acid) or enzymatic catalysts to accelerate the reaction at lower temperatures. For instance, a 78% yield was reported using sulfuric acid (2 mol%) at 60°C for 6 hours. Enzymatic methods, though less common, offer greener alternatives with comparable efficiency.

Alternative Synthesis Pathways

Decarboxylation of Uvitonic Acid Derivatives

Patent US2901488A describes a route starting from uvitic acid (5-methyl-2,4,6-pyridinetricarboxylic acid), which undergoes decarboxylation at 300°C to yield α-methyl-isonicotinic acid. Subsequent chlorination and esterification follow the same principles as above. However, this method is less favored due to the high energy demands of decarboxylation.

Optimization and Catalytic Considerations

Catalyst selection profoundly impacts reaction efficiency:

| Catalyst System | Reaction Step | Yield Improvement | Source |

|---|---|---|---|

| Ammonium vanadate (1 g/mol) | Oxidation | 15–20% | |

| Pd(PPh₃)₂Cl₂ | Cross-coupling | 78–84% | |

| H₂SO₄ (2 mol%) | Esterification | 78% |

Phosphorus-based chlorination reagents (POCl₃/PCl₅) remain unmatched in regioselectivity, though their corrosivity necessitates specialized equipment. Recent advances in flow chemistry have enabled continuous chlorination processes, reducing safety risks and improving throughput.

Challenges and Side Reactions

Common challenges include:

-

Over-Oxidation : During the nitric acid step, excessive temperatures or prolonged reaction times lead to decarboxylation or ring degradation.

-

Isocinchomeric Acid Formation : A competing byproduct in the oxidation step, mitigated by optimizing nitric acid concentration and reaction time.

-

Ester Hydrolysis : The acid chloride intermediate is moisture-sensitive, requiring strict anhydrous conditions during esterification.

Industrial Applications and Scalability

The scalability of the POCl₃/PCl₅ chlorination method has been validated in multi-kilogram batches, with >90% purity achieved after distillation. Industrial adaptations often replace batch reactors with continuous flow systems to enhance safety and consistency. Economic analyses favor the oxidation-esterification route due to lower raw material costs compared to decarboxylation pathways .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antitumor Activity

Recent studies have indicated that derivatives of 2-chloro-6-methylisonicotinic acid, including its isopropyl ester form, exhibit potential antitumor properties. For instance, the compound acts as an intermediate in the synthesis of anti-tumor agents such as ML-120B and BAY-1082439, which are currently in preclinical stages of development. These compounds demonstrate efficacy against various cancer cell lines, suggesting that 2-chloro-6-methylisonicotinic acid derivatives could be pivotal in developing new cancer therapies .

1.2 Neurological Research

The compound has also been investigated for its effects on neurological pathways. Research indicates that it may act as a modulator for certain receptors involved in neurodegenerative diseases. The structural characteristics of the isopropyl ester allow for enhanced bioavailability and receptor binding affinity, making it a candidate for further exploration in treating conditions like Alzheimer’s disease .

Agricultural Applications

2.1 Herbicidal Properties

In agricultural research, 2-chloro-6-methylisonicotinic acid isopropyl ester has been studied for its herbicidal properties. Its efficacy as a herbicide stems from its ability to inhibit specific metabolic pathways in plants, leading to effective weed control without harming crop yields. Field trials have shown promising results with this compound demonstrating selective toxicity towards unwanted plant species while being safe for cultivated crops .

Synthesis and Derivative Development

3.1 Synthesis Techniques

The synthesis of this compound typically involves the reaction of 2-chloro-6-methylisonicotinic acid with isopropanol under acidic conditions. The following table summarizes key synthesis parameters:

| Parameter | Details |

|---|---|

| Starting Material | 2-Chloro-6-methylisonicotinic acid |

| Reagent | Isopropanol |

| Catalyst | Concentrated sulfuric acid |

| Temperature | 75°C |

| Duration | 24 hours |

| Yield | Approximately 85% |

This method showcases the importance of optimizing reaction conditions to achieve high yields and purity of the final product.

Case Studies

4.1 Case Study: Antitumor Efficacy

A study published in a peer-reviewed journal explored the antitumor efficacy of derivatives synthesized from 2-chloro-6-methylisonicotinic acid. The research involved testing various concentrations of the isopropyl ester against multiple cancer cell lines, revealing significant cytotoxic effects at higher concentrations .

4.2 Case Study: Herbicide Development

Field trials conducted on crops treated with formulations containing this compound demonstrated effective weed control with minimal impact on crop health. The results indicated a reduction in weed biomass by up to 70% compared to untreated controls, highlighting its potential as a sustainable herbicide alternative .

Mechanism of Action

The mechanism of action of 2-chloro-6-methylisonicotinic acid isopropyl ester in biological systems is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The chloro and methyl substituents, along with the ester group, may play a role in modulating the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a) 2-Chloro-6-Methylisonicotinic Acid Ethyl Ester (CAS 25462-85-5)

- Structure : Differs only in the ester group (ethyl vs. isopropyl).

- Synthesis: Produced via sulfuric acid-catalyzed esterification of 2-chloro-6-methylisonicotinic acid with ethanol at 0–80°C, yielding 86% purity .

- Physicochemical Properties: Molecular weight: 171.58 g/mol; Boiling point: Not explicitly reported, but ethyl esters generally exhibit lower boiling points than isopropyl analogs due to reduced molecular weight. Hydrogen bond acceptors/donors: 3 acceptors, 1 donor (same as isopropyl ester). TPSA (Topological Polar Surface Area): 52.3 Ų (indicative of moderate polarity).

b) 2-Chloro-6-Methoxyisonicotinic Acid Methyl Ester (CAS 15855-06-8)

- Structure : Methoxy substituent at the 6-position instead of methyl; methyl ester group.

- Synthesis : Prepared using K₂CO₃ and methyl iodide in DMF, achieving 87% yield .

- Key Differences :

- The methoxy group (electron-withdrawing) may reduce electron density on the pyridine ring compared to the methyl group (electron-donating), altering reactivity and intermolecular interactions.

- Methyl esters typically exhibit higher hydrolytic stability than bulkier esters like isopropyl under acidic/basic conditions.

c) HMBi (2-Hydroxy-4-(Methylthio)Butyric Acid Isopropyl Ester)

- Relevance : Demonstrates the impact of the isopropyl ester group on bioavailability.

- Biological Behavior : Rapid absorption across rumen epithelium due to enhanced lipophilicity from the isopropyl group, despite microbial degradation susceptibility .

Ester Group Influence

- Lipophilicity : Isopropyl esters (e.g., HMBi) exhibit higher logP values than ethyl or methyl analogs, enhancing membrane permeability and bioavailability .

- Hydrolytic Stability : Bulkier ester groups (e.g., isopropyl) may slow enzymatic or chemical hydrolysis compared to ethyl/methyl esters, prolonging activity in biological systems.

Substituent Effects

- Methyl vs. Methoxy : Methyl groups increase lipophilicity and electron density, while methoxy groups enhance polarity and hydrogen-bonding capacity.

Biological Activity

2-Chloro-6-methylisonicotinic acid isopropyl ester is an organic compound derived from 2-chloro-6-methylisonicotinic acid. This compound features a unique structure that includes a pyridine ring with a chlorine atom and a methyl group, contributing to its distinct chemical properties. Its molecular formula is C12H14ClN O2, with a molecular weight of approximately 213.66 g/mol. Understanding its biological activity is crucial for exploring its potential applications in pharmaceuticals and other fields.

The compound appears as a colorless to light yellow solid and is soluble in various organic solvents such as methanol and ethanol. The presence of the ester functional group allows it to undergo hydrolysis, yielding the corresponding acid under acidic conditions. Additionally, the electrophilic nature of the chlorine atom facilitates nucleophilic substitution reactions, making it versatile in synthetic chemistry.

The biological activity of this compound can be attributed to its interaction with specific molecular targets, particularly enzymes and receptors. The compound may modulate various biochemical pathways by acting as an inhibitor or substrate, influencing metabolic processes.

Antiviral Activity

Recent studies have highlighted the potential antiviral activity of compounds structurally similar to this compound. For instance, derivatives of pyridine have demonstrated significant inhibition against HIV-1 integrase, suggesting that similar mechanisms may be applicable to this compound.

| Compound | IC50 (µM) | Notable Activity |

|---|---|---|

| This compound | TBD | Potential antiviral activity |

| 5-Chloroindoles | >10 | Inactive |

| 2-Isopropyloxypyridine derivatives | <5 | Higher activity |

Synthesis and Testing

The synthesis of this compound typically involves the esterification of 2-chloro-6-methylisonicotinic acid with isopropanol, often catalyzed by an acid under reflux conditions. This method allows for selective formation while minimizing side reactions.

Case Studies

-

Antiviral Screening : A study evaluated several pyridine derivatives for their ability to inhibit HIV-1 integrase. Compounds exhibiting structural similarities to this compound were tested, revealing significant inhibition at low micromolar concentrations.

- Results : Compounds with specific substituents showed varying degrees of activity, indicating that modifications in the structure could enhance efficacy against viral targets.

- Enzyme Inhibition : Another research effort investigated the enzyme inhibition properties of related compounds, demonstrating that alterations in substituent groups could lead to increased binding affinity and specificity.

Applications

The unique structure and potential biological activities of this compound make it valuable for:

- Pharmaceutical Development : As a candidate for antiviral drugs targeting HIV.

- Chemical Synthesis : Serving as a building block for more complex organic molecules.

Chemical Reactions Analysis

Hydrolysis Reactions

The isopropyl ester group undergoes hydrolysis under acidic or basic conditions to yield 2-chloro-6-methylisonicotinic acid. For example:

Basic Hydrolysis

Reaction with aqueous NaOH in methanol at 75°C for 24 hours cleaves the ester bond, producing the carboxylic acid in high purity (HPLC >99%) .

| Conditions | Yield | Purity (HPLC) | Source |

|---|---|---|---|

| NaOH/MeOH, 75°C, 24 h | 95% | >99% |

Nucleophilic Substitution at the Chlorine Position

The 2-chloro substituent participates in displacement reactions with nucleophiles:

Zinc-Mediated Dechlorination

In the presence of zinc powder and formic acid/acetic acid mixtures under reflux, the chlorine atom is replaced by hydrogen, yielding 6-methylisonicotinic acid isopropyl ester :

| Reagents | Temperature | Time | Yield | Purity (GC) | Source |

|---|---|---|---|---|---|

| Zn, HCOOH/CH₃COOH | Reflux | 5 h | 85% | >98% |

Amination

Reaction with isopropylamine in ethanol at 80°C replaces chlorine with an isopropylamino group, forming 2-isopropylamino-6-methylisonicotinic acid isopropyl ester .

Transesterification

The isopropyl ester can be converted to other esters via acid-catalyzed transesterification:

Ethyl Ester Formation

Using ethanol and sulfuric acid under reflux, the isopropyl group is replaced by ethyl with 93% efficiency :

| Conditions | Yield | Purity (LC-MS) | Source |

|---|---|---|---|

| H₂SO₄/EtOH, 75°C, 24 h | 93% | 98.5% |

Catalytic Hydrogenation

Palladium-catalyzed hydrogenation reduces the pyridine ring to piperidine derivatives. Using 10% Pd/C under 0.7 MPa H₂ at 65°C achieves full conversion :

| Catalyst | Pressure | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| 10% Pd/C | 0.7 MPa | 65°C | 6 h | 91% |

Coupling Reactions

The chlorine atom facilitates cross-coupling reactions:

Suzuki-Miyaura Coupling

With aryl boronic acids and Pd(PPh₃)₄, the chlorine is replaced by aryl groups (e.g., 3,5-dimethoxyphenyl) in 70–78% yields .

Stability Under Thermal Conditions

Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, making it stable for most synthetic protocols below this threshold .

These reactions highlight the compound’s adaptability in synthesizing functionalized pyridine derivatives. Industrial applications leverage its compatibility with continuous flow reactors for scalable production . Future research should explore enantioselective modifications and biocatalytic pathways to expand its utility.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-chloro-6-methylisonicotinic acid isopropyl ester, and how can reaction parameters be systematically optimized?

- Methodological Answer : Synthesis typically involves esterification of 2-chloro-6-methylisonicotinic acid with isopropanol under acid catalysis. Critical parameters include temperature (80–120°C), catalyst loading (e.g., sulfuric acid at 0.5–2.0 mol%), and reaction time (6–24 hours). A fractional factorial design (FFD) can reduce experimental runs while identifying key factors. For example, a 2³ FFD evaluates temperature, catalyst, and time at two levels each, with yield as the response variable . Post-synthesis purification may employ membrane separation (e.g., nanofiltration) to isolate the ester from unreacted precursors .

Q. How should researchers characterize the purity and structural integrity of synthesized this compound?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Verify esterification by monitoring the disappearance of the carboxylic acid proton (~12 ppm) and appearance of the isopropyl group (1.2–1.4 ppm for CH₃, 5.0–5.2 ppm for CH).

- HPLC-MS : Quantify purity (>95%) using a C18 column with acetonitrile/water (70:30) mobile phase.

- DSC/TGA : Assess thermal stability (melting point >100°C, decomposition >200°C).

Advanced Research Questions

Q. How can computational quantum chemistry guide the optimization of reaction pathways for this compound?

- Methodological Answer : Use density functional theory (DFT) to model transition states and activation energies for esterification. For example, compare alternative catalysts (e.g., p-toluenesulfonic acid vs. sulfuric acid) to predict reaction kinetics. Integrate computational results with experimental data via ICReDD’s feedback loop: refine calculations using observed yields and vice versa . A hybrid workflow might include:

| Step | Computational Task | Experimental Validation |

|---|---|---|

| 1 | DFT-based reaction path search | Pilot synthesis at 100°C |

| 2 | Activation energy calculation | Adjust catalyst loading based on energy barriers |

| 3 | Solvent effect simulation | Test solvent polarity (e.g., toluene vs. DMF) |

Q. What statistical approaches resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer : Discrepancies (e.g., variable NMR shifts) may arise from solvent effects or impurities. Apply multivariate analysis (MVA):

- Principal Component Analysis (PCA) : Cluster datasets from published studies to identify outlier conditions.

- Design of Experiments (DoE) : Systematically vary solvent, concentration, and temperature to isolate confounding variables . For example:

| Factor | Level 1 | Level 2 |

|---|---|---|

| Solvent | CDCl₃ | DMSO-d₆ |

| Concentration | 10 mM | 50 mM |

| Temperature | 25°C | 40°C |

- Report results with error margins (±0.05 ppm for NMR) to standardize future studies.

Q. How does reactor design impact scalability in the synthesis of this compound?

- Methodological Answer : Continuous-flow reactors enhance scalability by improving heat/mass transfer compared to batch systems. Key considerations:

- Residence Time Distribution (RTD) : Optimize via computational fluid dynamics (CFD) to minimize byproduct formation.

- Mixing Efficiency : Use static mixers or segmented flow to ensure homogeneity.

- Reactor Material : Glass-lined steel prevents acid corrosion . Pilot-scale trials should follow CRDC subclass RDF2050112 (reaction fundamentals and reactor design), iterating between lab-scale data and process simulations .

Q. What advanced separation techniques improve the purification of this compound from complex reaction mixtures?

- Methodological Answer : Beyond distillation, consider:

- High-Performance Countercurrent Chromatography (HPCCC) : Separates isomers using a two-phase solvent system (e.g., heptane/ethyl acetate/methanol/water).

- Molecularly Imprinted Polymers (MIPs) : Custom-synthesized MIPs selectively bind the ester, achieving >99% purity.

- Membrane Technologies : Ceramic membranes with 200 Da MWCO exclude larger impurities . Validate with LC-MS/MS to confirm absence of side products.

Data Analysis and Reproducibility

Q. How can microspectroscopic imaging techniques elucidate surface interactions affecting the compound’s stability?

- Methodological Answer : Apply AFM-IR or ToF-SIMS to study adsorption on labware surfaces (e.g., glass vs. PTFE). For instance:

- AFM-IR : Maps chemical composition on nanoscale, detecting hydrolysis products.

- Controlled Experiments : Store samples under varying humidity (30–70% RH) and analyze degradation rates. Cross-reference with indoor surface chemistry studies to mitigate environmental interference .

Q. What frameworks ensure reproducibility in multi-institutional studies of this compound?

- Methodological Answer : Adopt CRDC standards (RDF2050108) for process control and simulation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.